molecular formula C32H22O2 B1607069 9,10-Bis(4-methoxyphenylethynyl)anthracene CAS No. 80034-27-1

9,10-Bis(4-methoxyphenylethynyl)anthracene

Cat. No.: B1607069
CAS No.: 80034-27-1
M. Wt: 438.5 g/mol
InChI Key: SNQCWOHNNKPROH-UHFFFAOYSA-N
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Description

9,10-Bis(4-methoxyphenylethynyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of two 4-methoxyphenylethynyl groups attached to the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-methoxyphenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide. The general procedure includes the following steps:

    Starting Materials: Anthracene, 4-methoxyphenylacetylene, and a palladium catalyst (e.g., Pd(PPh3)2Cl2).

    Reaction Conditions: The reaction is carried out in the presence of a base (e.g., triethylamine) and a copper co-catalyst (e.g., CuI) in an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The anthracene is first brominated at the 9 and 10 positions to form 9,10-dibromoanthracene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-methoxyphenylethynyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature control).

Major Products Formed

Scientific Research Applications

9,10-Bis(4-methoxyphenylethynyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Bis(4-methoxyphenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Similar structure but without the methoxy groups.

    9,10-Diphenylanthracene: Lacks the ethynyl linkages.

    9,10-Di(4-methoxyphenyl)anthracene: Similar but without the ethynyl linkages.

Uniqueness

9,10-Bis(4-methoxyphenylethynyl)anthracene is unique due to the presence of both methoxy and ethynyl groups, which enhance its photophysical properties. The methoxy groups increase solubility and stability, while the ethynyl linkages contribute to its strong fluorescence and potential for charge separation .

Properties

IUPAC Name

9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-14,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQCWOHNNKPROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314310
Record name 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80034-27-1
Record name NSC281969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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